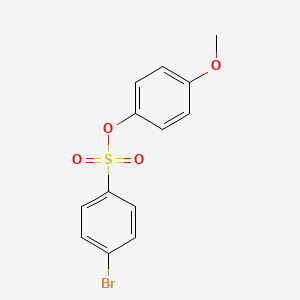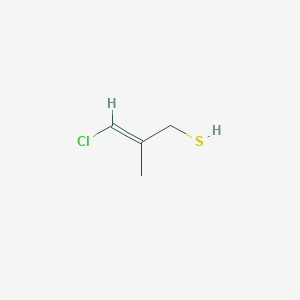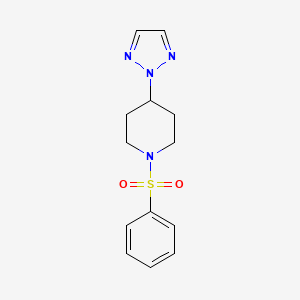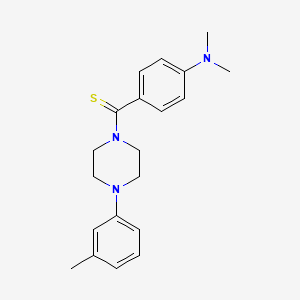![molecular formula C14H15ClFN5 B2686985 (3-氯-4-氟苯基)-[(5-甲基-4-丙基-1,2,4-三唑-3-基)甲基]氰胺 CAS No. 1465353-37-0](/img/structure/B2686985.png)
(3-氯-4-氟苯基)-[(5-甲基-4-丙基-1,2,4-三唑-3-基)甲基]氰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can often be predicted using computational chemistry .科学研究应用
神经激肽-1受体拮抗剂
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺盐酸盐,一种相关化合物,是一种高亲和力、口服活性神经激肽-1 (h-NK(1)) 受体拮抗剂。它在与呕吐和抑郁的临床疗效相关的临床前测试中有效 (Harrison 等人,2001)。
抗肿瘤活性
一系列 3-(2,4-二氯-5-氟苯基)-6-(取代苯基)-1,2,4-三唑并[3,4-b]-1,3,4-噻二唑嗪在体外对一组癌细胞系表现出抗肿瘤活性。化合物 4d 表现出有希望的抗增殖活性,GI(50) 值范围为 1.06-25.4 µM (Bhat 等人,2009)。
细胞毒性剂
合成了新型的 7-羟基-4-苯基色满-2-酮连接的 1,2,4-三唑,并对六种不同的人类癌细胞系表现出细胞毒性潜力。其中,7-((4-(4-氯苯基)-4H-1,2,4-三唑-3-基)甲氧基)-4-苯基-2H-色满-2-酮表现出最佳活性,对 AGS 细胞的 IC50 为 2.63 µM (Liu 等人,2017)。
环氧合酶-2 抑制剂
合成了一系列 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物,包括氟化化合物,并评估了它们对环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的抑制能力。氟原子的引入增加了 COX1/COX-2 选择性,从而确定了目前正在临床试验中的有效、高选择性和口服活性 COX-2 抑制剂 JTE-522 (Hashimoto 等人,2002)。
分子结构分析
合成了异构的 4-(4-芳基)-2-(5-(4-氟苯基)-3-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-4,5-二氢-1H-吡唑-1-基)噻唑,并对其结构进行了表征。这些分子基本上是平面的,除了两个氟苯基基团之一,该基团大致垂直于分子其余部分的平面 (Kariuki 等人,2021)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5/c1-3-6-21-10(2)18-19-14(21)8-20(9-17)11-4-5-13(16)12(15)7-11/h4-5,7H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGROKJYTFTBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)

![3-(4-cyanophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2686904.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2686905.png)



![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2686910.png)
![2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2686912.png)



![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2686919.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)
